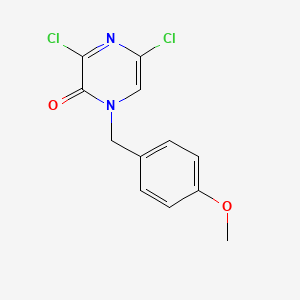

1-(4-甲氧基苄基)-3,5-二氯吡嗪-2(1H)-酮

描述

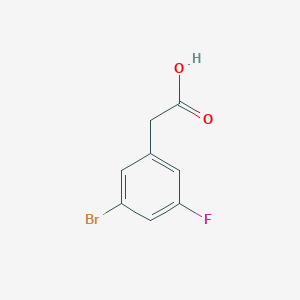

The compound "1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The methoxybenzyl group attached to the pyrazine ring suggests potential for interaction with biological systems, as evidenced by the research on similar compounds that exhibit antimicrobial and antioxidant activities .

Synthesis Analysis

The synthesis of related pyrazine derivatives often involves multi-step reactions starting from various substituted benzamides or diketoesters. For instance, substituted pyrazole derivatives were prepared from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, which was then treated with hydrazine derivatives to yield the final products . Another study reported the one-pot synthesis of highly substituted 1H-pyrazole-5-carboxylates from 4-aryl-2,4-diketoesters and arylhydrazine hydrochlorides . These methods highlight the versatility of pyrazine derivatives in chemical synthesis and their potential for generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine ring, which can be further substituted with various functional groups. The structure of these compounds is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . In some cases, the geometrical configuration of the compounds is confirmed by single crystal X-ray crystallography .

Chemical Reactions Analysis

Pyrazine derivatives can undergo a variety of chemical reactions. For example, the interaction of methanolic potassium hydroxide with certain tetrazine derivatives can lead to the formation of pyrazolin-5-one compounds through a rearrangement mechanism involving hydride transfer . The reactivity of the pyrazine ring allows for the synthesis of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical properties of pyrazine derivatives, such as their appearance and yield, can vary depending on the specific substituents and reaction conditions. For instance, one study reported the synthesis of a pyrazoline derivative as a pale yellow powder with an 84% yield . The chemical properties, including biological activity, are often evaluated through various assays. Pyrazine derivatives have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains . Additionally, some compounds exhibit significant antioxidant activity, which is assessed using methods like the DPPH assay .

科学研究应用

结构表征和分子排列

与 1-(4-甲氧基苄基)-3,5-二氯吡嗪-2(1H)-酮相关的化合物表现出有趣的结构特性。例如,2,6-二苄基-1,2,3,5,6,7-六氢-2,4,6,8-四氮杂-s-茚满等衍生物表现出中心对称和 S 形结构,苯环取代基几乎垂直于中央吡嗪环的平面。这些分子在晶体结构中表现出人字形排列,表明在材料科学和晶体学中具有潜在应用 (Gasser 和 Stoeckli-Evans,2004).

抗癌活性

由 1-(4-甲氧基苄基)-3,5-二氯吡嗪-2(1H)-酮衍生物合成的化合物已被评估其抗癌特性。例如,某些 4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物已显示出对源自各种癌症类型的细胞系组成的显着抗癌活性 (Bekircan 等人,2008).

核苷类似物合成

该化合物作为核苷类似物合成的中间体。涉及 Sonogashira 偶联反应、随后是银催化的环化和后续反应的过程,导致形成核苷类似物库,突出了其在药物开发和合成化学中的效用 (Ermolat’ev 等人,2007).

细胞毒性研究

5-氨基-N-芳基-3-[(4-甲氧基苯基)氨基]-1H-吡唑-4-甲酰胺及其相关化合物已被合成并测试了对特定细胞系的体外细胞毒活性,表明潜在的治疗应用 (Hassan 等人,2014).

吡嗪衍生物的多功能合成

该化合物对于合成不对称取代的吡嗪至关重要。它使取代基正交引入,展示了其在有机合成中的多功能性以及产生各种生物活性分子的潜力 (Mehta 等人,2008).

未来方向

属性

IUPAC Name |

3,5-dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)6-16-7-10(13)15-11(14)12(16)17/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKUSSSGPZHYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573356 | |

| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-3,5-dichloropyrazine-2(1H)-one | |

CAS RN |

393860-82-7 | |

| Record name | 3,5-Dichloro-1-[(4-methoxyphenyl)methyl]pyrazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)